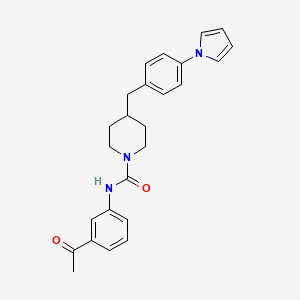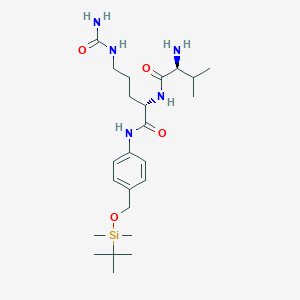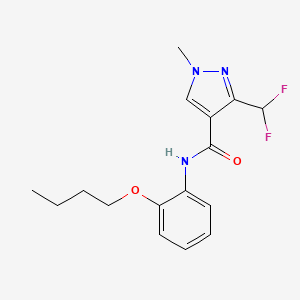![molecular formula C18H14F6N2O2 B12383429 N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAD031 is a derivative of the Alzheimer’s disease targeting agent J147. It exhibits neuroprotective and memory-enhancing properties. CAD031 has been shown to enhance memory, improve dendritic structure, and stimulate cell division in the germinal zone of aged mice brains. It demonstrates greater efficacy than J147 in human neural stem cell assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAD031 involves the modification of the J147 molecule. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production methods for CAD031 are not widely available in the public domain. Typically, such compounds are produced in specialized laboratories with controlled environments to ensure purity and consistency. The production process would involve scaling up the laboratory synthesis methods and ensuring compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CAD031 undergoes various chemical reactions, including:
Oxidation: CAD031 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in CAD031, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the CAD031 molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving CAD031 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of CAD031 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives with altered neuroprotective properties, while substitution reactions may produce analogs with enhanced efficacy .
Scientific Research Applications
CAD031 has a wide range of scientific research applications, including:
Chemistry: CAD031 is used as a model compound to study the effects of structural modifications on neuroprotective properties.
Biology: In biological research, CAD031 is used to investigate its effects on neural stem cells and its potential to enhance memory and cognitive functions.
Medicine: CAD031 is being explored as a potential therapeutic agent for Alzheimer’s disease due to its neuroprotective and memory-enhancing properties.
Industry: In the pharmaceutical industry, CAD031 serves as a lead compound for the development of new drugs targeting neurodegenerative diseases .
Mechanism of Action
CAD031 exerts its effects by targeting specific molecular pathways. It enhances memory and neuroprotection by modulating the acetyl-CoA and fatty acid metabolism via the AMPK/ACC1 pathway. This modulation helps maintain mitochondrial function and reduces age-related changes in gene, protein, and small molecule expression .
Comparison with Similar Compounds
Similar Compounds
J147: The parent compound of CAD031, known for its neuroprotective properties.
CMS121: Another derivative of J147 with similar neuroprotective effects.
Fisetin: A natural flavonoid with neuroprotective properties.
Uniqueness of CAD031
CAD031 is unique due to its enhanced efficacy compared to J147 and other similar compounds. It shows greater activity in human neural stem cell assays and has been demonstrated to improve memory and cognitive functions more effectively .
Properties
Molecular Formula |
C18H14F6N2O2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H14F6N2O2/c1-11-6-7-15(12(2)8-11)26(16(27)17(19,20)21)25-10-13-4-3-5-14(9-13)28-18(22,23)24/h3-10H,1-2H3/b25-10+ |
InChI Key |
VDYRRQYRYZTLJV-KIBLKLHPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


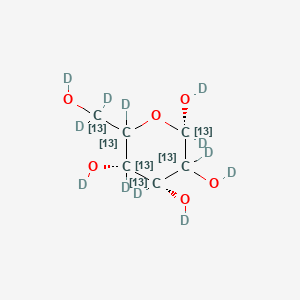
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)

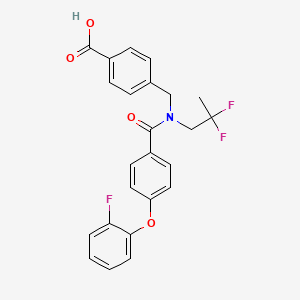
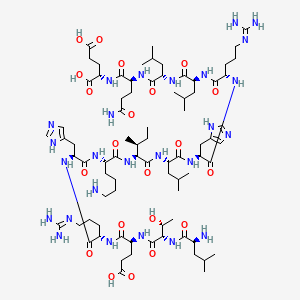
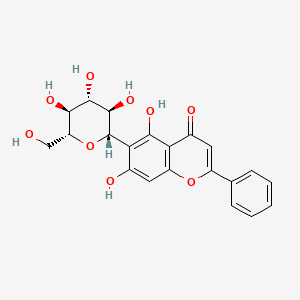
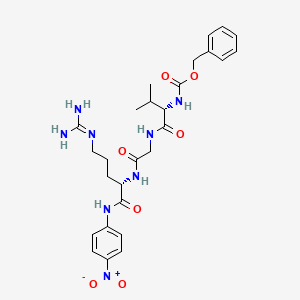
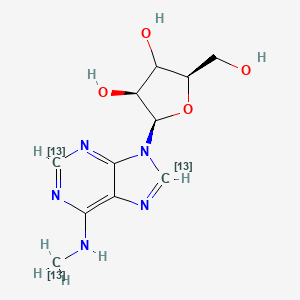
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
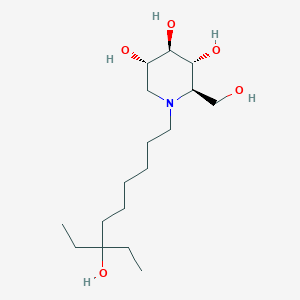
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
